molecular formula C18H17NO2 B2725336 N,N-diethyl-9-oxofluorene-1-carboxamide CAS No. 254900-42-0

N,N-diethyl-9-oxofluorene-1-carboxamide

Cat. No. B2725336
CAS RN: 254900-42-0
M. Wt: 279.339
InChI Key: FBLCKUHHJIJSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-9-oxofluorene-1-carboxamide, also known as DEFC, is a synthetic compound that has gained increasing attention in scientific research due to its potential applications in various fields. DEFC belongs to the class of oxofluorenes, which are known for their unique chemical and physical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-9-oxofluorene-1-carboxamide is not fully understood, but it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In one study, this compound was found to improve cognitive function in rats with induced memory impairment. In another study, this compound was found to have antioxidant properties and protect against oxidative stress in the liver. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-9-oxofluorene-1-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N,N-diethyl-9-oxofluorene-1-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is its potential as a starting material for the synthesis of new compounds with potential therapeutic applications. Overall, this compound has shown great potential in various fields of research and is a promising compound for future studies.

Synthesis Methods

The synthesis of N,N-diethyl-9-oxofluorene-1-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing this compound is through the reaction of 9-fluorenone with diethylamine in the presence of a catalyst such as sodium ethoxide. The resulting product is then purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N,N-diethyl-9-oxofluorene-1-carboxamide has been widely used in scientific research due to its potential applications in various fields such as organic chemistry, biochemistry, and pharmacology. In organic chemistry, this compound has been used as a starting material for the synthesis of various compounds such as amino acids and peptides. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor, specifically for the inhibition of acetylcholinesterase. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

N,N-diethyl-9-oxofluorene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-19(4-2)18(21)15-11-7-10-13-12-8-5-6-9-14(12)17(20)16(13)15/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLCKUHHJIJSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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